![molecular formula C6H9NO2 B3180047 (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde CAS No. 122663-23-4](/img/structure/B3180047.png)
(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde
Overview
Description
(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde, also known as MOPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOPC is a chiral building block that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde acts as a chiral building block in the synthesis of various compounds. It can be used to introduce chirality into a molecule, which is essential for the biological activity of many drugs. (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde can also act as a ligand in asymmetric catalysis, which involves the use of chiral catalysts to promote chemical reactions with high enantioselectivity.
Biochemical and Physiological Effects:
(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde has no known biochemical or physiological effects as it is not used as a drug or a therapeutic agent. However, its derivatives may have biological activity depending on their chemical structure and chirality.
Advantages and Limitations for Lab Experiments
(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde is a versatile chiral building block that is easy to synthesize and handle. It can be used in a wide range of chemical reactions, including asymmetric catalysis, which is a powerful tool for the synthesis of chiral compounds. However, the synthesis of (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde can be challenging, and the yields may vary depending on the method used.
Future Directions
The use of (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde and its derivatives in scientific research is expected to continue to grow in the future. The development of new synthetic methods and the discovery of new applications for (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde will expand its use in various fields, including pharmaceuticals, agrochemicals, and materials science. Furthermore, the use of (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde in asymmetric catalysis is expected to become more prevalent as it is a powerful tool for the synthesis of chiral compounds.
Scientific Research Applications
(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde has been extensively used in scientific research as a chiral building block for the synthesis of various pharmaceuticals, including anti-inflammatory agents, anti-tumor agents, and anti-viral agents. (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde has also been used in the synthesis of agrochemicals, such as insecticides and herbicides. Moreover, (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde has been used as a ligand in asymmetric catalysis, which is a powerful tool for the synthesis of chiral compounds.
properties
IUPAC Name |
(2R)-1-methyl-5-oxopyrrolidine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-7-5(4-8)2-3-6(7)9/h4-5H,2-3H2,1H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKGOSOTGGCFER-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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